methyl 3-[(4-methylbenzoyl)amino]thieno[2,3-b]pyridine-2-carboxylate
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Overview
Description
Methyl 3-[(4-methylbenzoyl)amino]thieno[2,3-b]pyridine-2-carboxylate is a heterocyclic compound that belongs to the thieno[2,3-b]pyridine family. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The unique structure of this compound, which includes a thieno[2,3-b]pyridine core, makes it a valuable target for medicinal chemistry research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[(4-methylbenzoyl)amino]thieno[2,3-b]pyridine-2-carboxylate typically involves a multi-step process. One common method includes the following steps:
Formation of the Thieno[2,3-b]pyridine Core: This can be achieved through the reaction of 2-cyanothioacetamide with α-haloketones in the presence of a base such as sodium ethoxide.
Introduction of the Benzoyl Group: The thieno[2,3-b]pyridine intermediate is then reacted with 4-methylbenzoyl chloride in the presence of a base like triethylamine to introduce the benzoyl group.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(4-methylbenzoyl)amino]thieno[2,3-b]pyridine-2-carboxylate can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the benzoyl group, where nucleophiles like amines can replace the carbonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines in the presence of a base like sodium hydride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Amino derivatives.
Scientific Research Applications
Methyl 3-[(4-methylbenzoyl)amino]thieno[2,3-b]pyridine-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anticancer properties, particularly in inhibiting the growth of tumor cells.
Antimicrobial Research: This compound has shown promising results in inhibiting the growth of various microbial strains, making it a candidate for developing new antibiotics.
Anti-inflammatory Studies: Its anti-inflammatory properties are being explored for potential therapeutic applications in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of methyl 3-[(4-methylbenzoyl)amino]thieno[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways:
Inhibition of Enzymes: It can inhibit enzymes involved in cell proliferation, leading to the suppression of tumor growth.
Induction of Apoptosis: The compound can induce apoptosis in cancer cells by activating apoptotic pathways.
Anti-inflammatory Pathways: It modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-b]pyridine Derivatives: These include compounds with similar core structures but different substituents, such as thieno[2,3-b]pyridine-2-carboxamides.
Pyridine Derivatives: Compounds like pyridine-2-carboxylates that share structural similarities.
Uniqueness
Methyl 3-[(4-methylbenzoyl)amino]thieno[2,3-b]pyridine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities. Its combination of a thieno[2,3-b]pyridine core with a benzoyl group and a carboxylate ester makes it a versatile compound for various research applications .
Properties
IUPAC Name |
methyl 3-[(4-methylbenzoyl)amino]thieno[2,3-b]pyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3S/c1-10-5-7-11(8-6-10)15(20)19-13-12-4-3-9-18-16(12)23-14(13)17(21)22-2/h3-9H,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBAGFHNHAKFTCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(SC3=C2C=CC=N3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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